Cobrotoxin
Description
Primary Sequence Analysis and Post-Translational Modifications
This compound is a small, basic protein consisting of a single polypeptide chain of 62 amino acids cross-linked by four disulfide bonds. This compact neurotoxin belongs to the short-chain neurotoxin family that commonly targets nicotinic acetylcholine receptors. The complete amino acid sequence of this compound has been determined through Edman degradation of peptide fragments, revealing its primary structure and enabling comparative analyses with related toxins.
Several variants of this compound have been identified, including this compound-b and this compound-c, which exhibit differences in amino acid composition and toxicity. This compound-b, isolated from the same Naja naja atra venom, consists of 61 amino acid residues with 8 cysteine residues and demonstrates approximately 50% of the neurotoxicity of the original this compound. Comparative analysis revealed 12 amino acid substitutions between this compound and this compound-b, providing valuable insights into structure-activity relationships.
The genomic structure encoding this compound and its variants has been characterized, consisting of three exons separated by two introns. This gene architecture is similar among the neurotoxin family, although the protein-coding regions of the exons show greater diversity than the introns, suggesting accelerated evolution in these functional domains.
Table 1: Comparison of this compound Variants
| Variant | Source | Length (AA) | Cysteine Residues | Relative Toxicity | Key Differences |
|---|---|---|---|---|---|
| This compound | Naja naja atra | 62 | 8 | 100% | Reference structure |
| This compound-b | Naja naja atra | 61 | 8 | ~50% | 12 amino acid substitutions |
| This compound-c | Naja kaouthia | 62 | 8 | Similar to this compound | Different snake species origin |
| This compound homolog | Naja naja | 83 | Not specified | Not determined | Longer sequence |
Chemical modification studies have identified key residues crucial for this compound's biological activity. Selective modification of positively charged residues revealed that Lys-27, Lys-47, Arg-28, Arg-30, Arg-33, and Arg-36 are essential for lethality and binding activity to nAChRs. The antigenicity of this compound was significantly reduced when Lys-47, Arg-28, Arg-30, Arg-33, and Arg-36 were modified, while modification of Lys-27 did not significantly affect antigenicity. These findings indicate that Lys-27, Lys-47, and Arg-28 may be directly involved in binding to nAChR, while Arg-30, Arg-33, and Arg-36 appear to be structurally important for maintaining the active conformation of this compound.
Disulfide Bond Architecture and Conformational Stability
The four disulfide bonds in this compound play a critical role in maintaining its three-dimensional structure and functional stability. These covalent bonds, along with the buried Tyr-25 residue, form a central core that maintains and stabilizes the active conformation of the toxin. The specific disulfide connectivity follows the pattern typical of short-chain neurotoxins, with the C(i)–C(iii) and C(ii)–C(iv) arrangement forming cysteine-stabilized loops that are characteristic of this toxin family.
Structural studies have revealed that the disulfide bonds contribute to the formation of a rigid core surrounded by flexible loops, allowing the toxin to maintain its functional conformation while adapting to receptor binding. This structural arrangement is critical for the toxin's biological activity, as disruption of these disulfide bonds leads to loss of toxicity.
The stability conferred by these disulfide bonds makes this compound exceptionally resistant to thermal and chemical denaturation, allowing it to retain its structural integrity in harsh environments. This stability is essential for its function as a venom component, ensuring that it remains active after injection into prey or potential predators.
Table 2: Key Structural Elements Contributing to this compound Stability
The X-ray crystallography structure of this compound (atratoxin) has been refined to an ultra-high resolution of 0.87 Å, allowing the modeling of alternate conformations and precise mapping of interactions. This atomic-level resolution provides unprecedented insights into the structural features that contribute to the toxin's stability and function.
NMR Spectroscopy Insights into Dynamic Structural Features
Nuclear magnetic resonance (NMR) spectroscopy has been instrumental in elucidating the solution structure of this compound, providing valuable insights into its dynamic features. Using various two-dimensional NMR techniques, the complete 1H-NMR spectrum of this compound has been assigned, with specific resonances identified for 58 of the 62 amino acid residues.
A comprehensive set of 435 approximate interproton distance restraints derived from nuclear Overhauser enhancement (NOE) measurements, along with 29 dihedral angle constraints and 26 hydrogen bonding restraints, formed the basis for determining the three-dimensional structure using hybrid distance geometry-dynamical simulated annealing methods. The resulting structural ensemble reveals that this compound contains two antiparallel β-sheets—one double-stranded and one triple-stranded—confirming previous structural observations.
Analysis of the converged structures indicated that the β-sheet regions are well-defined in terms of both atomic root mean square (RMS) differences and backbone torsional angles. The average backbone RMS deviation between the calculated structures and the mean structure for the β-sheet regions is 0.92 Å, demonstrating the high precision of the structural determination.
Comparison of the solution structure with the X-ray crystal structure of erabutoxin b, a homologous protein, revealed that while the core structures are similar, there are differences in the exposed loop and surface regions. The solution structure appears to possess greater flexibility in these regions, highlighting the dynamic nature of the toxin in physiological conditions.
Table 3: Structural Features of this compound Determined by NMR Spectroscopy
| Structural Feature | Description | Measurement Details |
|---|---|---|
| Secondary Structure | Two antiparallel β-sheets (double and triple-stranded) | Determined by NOE patterns |
| Distance Restraints | 435 interproton distance restraints | Derived from NOE measurements |
| Dihedral Angle Constraints | 29 constraints | From coupling constant measurements |
| Hydrogen Bond Restraints | 26 restraints | From pattern of short-range NOEs |
| Backbone RMS Deviation | 0.92 Å for β-sheet regions | Between calculated and mean structures |
| Flexible Regions | Exposed loops/surface regions | Comparison with crystal structure |
These NMR studies provide crucial information about the dynamic behavior of this compound in solution, complementing the static image provided by crystallography and offering insights into how the toxin might adapt its conformation during receptor binding.
Computational Modeling of Receptor-Binding Interfaces
Computational approaches have significantly advanced our understanding of how this compound interacts with its target receptors. Surface plasmon resonance analysis has demonstrated that this compound binds directly to multiple components of signaling pathways, including p50 (Kd = 1.54 × 10-5 M), IKKα (Kd = 3.94 × 10-9 M), and IKKβ (Kd = 3.4 × 10-8 M) with high binding affinity. These interactions have functional consequences, suppressing lipopolysaccharide (LPS) and sodium nitroprusside (SNP)-induced DNA binding activity of NF-κB and NF-κB-dependent luciferase activity.
Rigid body docking procedures have been employed to investigate interactions between alpha-cobratoxin and nicotinic acetylcholine receptors. These computational methods successfully reproduce the binding of cobratoxin to Lymnea acetylcholine-binding protein (AChBP) and reveal a complex between cobratoxin and muscle nAChR that corresponds to the basal "resting" state conformation. Such computational models provide valuable insights into the structural basis of receptor recognition and binding specificity.
Chemical modification studies combined with functional assays have identified structural loop II of this compound as the main binding region for nAChR, with the epitope in this region being conformation-dependent. Key residues in this loop, including Tyr-25, Tyr-35, and Trp-29, are important for nAChR binding activity, although Trp-29 and Tyr-35 are not essential for antigenicity.
The binding interface has been further characterized through site-directed mutagenesis and comparative studies of this compound variants. Analysis of this compound-b and atratoxin-b (analogs with reduced toxicity) at atomic resolution has identified Arg-33 and Arg-36 as critical residues for toxicity. These findings highlight the importance of specific amino acid residues in determining the binding affinity and selectivity of this compound for its target receptors.
Table 4: Key Residues Involved in Receptor Binding
Computational modeling has also revealed that this compound can be internalized into cells, as demonstrated by confocal microscopic analysis. This cellular uptake allows this compound to interact with intracellular targets, expanding its range of biological activities beyond receptor antagonism at the cell surface.
Structure
2D Structure
Properties
IUPAC Name |
(4S)-5-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2R)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2R)-1-[[2-[[(2R)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[2-[[(2S,3S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2R)-1-[[(2R)-1-[[(2S,3R)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-4-amino-1-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylpropan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[[2-[[2-[[(2S)-2-[[(2R)-2-[[2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C277H443N97O98S8/c1-17-121(7)207(261(461)339-156(62-69-203(411)412)235(435)364-208(122(8)18-2)262(462)349-165(90-190(288)395)244(444)360-179(114-478)255(455)361-180(115-479)256(456)367-213(127(13)383)266(466)370-212(126(12)382)265(465)351-168(94-205(415)416)246(446)333-148(44-31-77-309-276(299)300)228(428)357-177(112-476)254(454)347-164(89-189(287)394)243(443)352-169(271(471)472)92-192(290)397)362-199(404)104-316-220(420)162(87-187(285)392)345-225(425)145(39-23-26-72-280)338-260(460)206(120(5)6)363-250(450)173(108-378)356-257(457)182-46-33-79-373(182)269(469)181(116-480)325-198(403)102-317-222(422)174(109-473)323-196(401)101-315-218(418)141(40-27-73-305-272(291)292)327-230(430)155(61-68-202(409)410)340-263(463)210(124(10)380)365-233(433)149(45-32-78-310-277(301)302)334-237(437)157(82-131-48-52-136(387)53-49-131)322-195(400)100-314-219(419)142(41-28-74-306-273(293)294)328-240(440)160(85-134-96-303-117-319-134)343-247(447)167(93-204(413)414)348-227(427)147(43-30-76-308-275(297)298)332-239(439)159(84-133-95-311-140-36-20-19-35-138(133)140)342-226(426)146(42-29-75-307-274(295)296)330-223(423)143(37-21-24-70-278)329-224(424)144(38-22-25-71-279)331-238(438)158(83-132-50-54-137(388)55-51-132)341-252(452)178(113-477)359-245(445)166(91-191(289)396)350-264(464)211(125(11)381)366-234(434)150(59-66-200(405)406)321-194(399)99-312-193(398)98-313-221(421)170(105-375)353-251(451)175(110-474)324-197(402)103-318-259(459)209(123(9)379)369-268(468)215(129(15)385)371-267(467)214(128(14)384)368-258(458)183-47-34-80-374(183)270(470)216(130(16)386)372-236(436)153(58-65-186(284)391)337-248(448)171(106-376)355-249(449)172(107-377)354-231(431)152(57-64-185(283)390)335-229(429)151(56-63-184(282)389)336-242(442)163(88-188(286)393)346-241(441)161(86-135-97-304-118-320-135)344-253(453)176(111-475)358-232(432)154(60-67-201(407)408)326-217(417)139(281)81-119(3)4/h19-20,35-36,48-55,95-97,117-130,139,141-183,206-216,311,375-388,473-480H,17-18,21-34,37-47,56-94,98-116,278-281H2,1-16H3,(H2,282,389)(H2,283,390)(H2,284,391)(H2,285,392)(H2,286,393)(H2,287,394)(H2,288,395)(H2,289,396)(H2,290,397)(H,303,319)(H,304,320)(H,312,398)(H,313,421)(H,314,419)(H,315,418)(H,316,420)(H,317,422)(H,318,459)(H,321,399)(H,322,400)(H,323,401)(H,324,402)(H,325,403)(H,326,417)(H,327,430)(H,328,440)(H,329,424)(H,330,423)(H,331,438)(H,332,439)(H,333,446)(H,334,437)(H,335,429)(H,336,442)(H,337,448)(H,338,460)(H,339,461)(H,340,463)(H,341,452)(H,342,426)(H,343,447)(H,344,453)(H,345,425)(H,346,441)(H,347,454)(H,348,427)(H,349,462)(H,350,464)(H,351,465)(H,352,443)(H,353,451)(H,354,431)(H,355,449)(H,356,457)(H,357,428)(H,358,432)(H,359,445)(H,360,444)(H,361,455)(H,362,404)(H,363,450)(H,364,435)(H,365,433)(H,366,434)(H,367,456)(H,368,458)(H,369,468)(H,370,466)(H,371,467)(H,372,436)(H,405,406)(H,407,408)(H,409,410)(H,411,412)(H,413,414)(H,415,416)(H,471,472)(H4,291,292,305)(H4,293,294,306)(H4,295,296,307)(H4,297,298,308)(H4,299,300,309)(H4,301,302,310)/t121-,122-,123+,124+,125+,126+,127+,128+,129+,130+,139-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,206-,207-,208-,209-,210-,211-,212-,213-,214-,215-,216-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVGLZNQZEYAYBJ-QWZQWHGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C1CCCN1C(=O)C(CS)NC(=O)CNC(=O)C(CS)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CC3=CN=CN3)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CS)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)CNC(=O)C(CO)NC(=O)C(CS)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C7CCCN7C(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CC8=CN=CN8)NC(=O)C(CS)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](CS)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CS)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CS)NC(=O)CNC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@@H]7CCCN7C(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC8=CN=CN8)NC(=O)[C@H](CS)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C277H443N97O98S8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
6957 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
11103-42-7, 12584-83-7 | |
| Record name | Cobrotoxin (reduced) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011103427 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cobrotoxin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012584837 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Cobrotoxin can be synthesized using solid-phase peptide synthesis (SPS), a method developed by Merrifield. This technique involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin . The process is advantageous due to its speed, simplicity, and automation capabilities.
Industrial Production Methods: Industrial production of this compound involves the extraction and purification of the protein from cobra venom. The venom is collected from the snakes, and this compound is isolated using chromatographic techniques such as high-performance liquid chromatography (HPLC). The purified protein is then subjected to further analysis and quality control to ensure its efficacy and safety for therapeutic use .
Chemical Reactions Analysis
Disulfide Bond Reduction and Structural Impact
Cobrotoxin contains four disulfide bonds critical for maintaining its neurotoxic activity. Reduction with 8 M urea and β-mercaptoethanol cleaves these bonds, leading to:
-
Structural destabilization, evidenced by altered optical rotatory dispersion (ORD) and circular dichroism (CD) spectra .
Table 1: Effects of Disulfide Bond Reduction
| Condition | Lethality Retention | Structural Change |
|---|---|---|
| Native this compound | 100% | Ordered α-helix (22% left-handed) |
| Reduced this compound | 0% | Random coil conformation |
| Reoxidized this compound | ~100% | Restored α-helix structure |
Reduction converts the protein to a random coil (), while reoxidation restores native conformation () .
Amino Group Modifications
Lysine residues are key targets for chemical modifications:
-
Fluorescein thiocarbamylation of ε-amino groups (Lys-26, Lys-27, Lys-47) reduces lethality to 16.7% of native toxin .
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Glutaraldehyde (GA) cross-linking creates intramolecular bridges between Lys-26/27 and Lys-47, altering refolding kinetics. Refolding rates decrease by 30–50% in the presence of GSH/GSSG .
Table 2: Functional Impact of Lysine Modifications
| Modification Type | Target Residues | Lethality Retention | Refolding Rate Change |
|---|---|---|---|
| Fluorescein thiocarbamylation | Lys-26, 27, 47 | 16.7% | Not tested |
| Glutaraldehyde cross-linking | Lys-26/27 ↔ Lys-47 | 4–13% | Decreased by 30–50% |
Arginine-Specific Modifications
Modification of arginine residues impacts neuromuscular blocking activity:
-
Arg-33 (guanidino group) is critical for toxicity; its modification reduces lethality by >95% .
-
Arg-28 modification retains full activity, while Arg-30 modification reduces antigenicity by 30% .
Table 3: Arginine Modification Outcomes
| Modified Residue | Functional Impact | Antigenicity Change |
|---|---|---|
| Arg-28 | No effect | No change |
| Arg-30 | Lethality reduced to 4% | -30% |
| Arg-33 | Lethality abolished (>95% loss) | No change |
Cross-Linking Reactions
Bifunctional cross-linkers like FNPS (1,5-difluoro-2,4-dinitrobenzene) create covalent bridges:
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Tyr-25 ↔ N-terminal Leu-1 : Reduces lethality to 4% but increases antigenicity by 6% .
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Tyr-25 ↔ Lys-ε-amino group : Retains 13% lethality with 31% higher antigenicity .
Fluorescence and Structural Analysis
-
Trp-29 microenvironment : Modified this compound shows 20% higher fluorescence stability than native toxin, indicating reduced structural flexibility .
-
CD spectra : GA-modified this compound exhibits a 15% decrease in α-helix content , correlating with slower refolding .
These findings underscore this compound's sensitivity to chemical modifications, particularly at conserved residues (Arg-33, Lys-47) and disulfide bonds. Such reactivity informs therapeutic strategies targeting neurotoxins and guides antivenom development.
Scientific Research Applications
Antitumor Activity
Recent studies have demonstrated the antitumor effects of cobrotoxin, particularly against lung adenocarcinoma. In a study involving human lung cancer A549 cells transplanted into nude mice, this compound exhibited a tumor growth inhibition rate of up to 56.4% at specific concentrations (20 μg/ml) . The mechanism behind this effect appears to involve the activation of the p38-MAPK signaling pathway, which is associated with autophagy processes in cancer cells .
Case Study: Lung Cancer Research
- Study Design : A549 cells were injected into nude mice, which were then treated with varying doses of this compound.
- Results : Significant tumor growth inhibition was observed, with no adverse effects noted in the treated animals.
- : this compound shows promise as a potential therapeutic agent in lung cancer treatment.
Analgesic Properties
This compound has been recognized for its analgesic effects and has been approved by the Food and Drug Administration for clinical use. Its ability to interact with acetylcholine receptors contributes to its pain-relieving properties .
Clinical Application
- This compound is utilized in pain management strategies, particularly in conditions where traditional analgesics may be insufficient.
Anti-inflammatory Effects
Research indicates that this compound possesses significant anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokine secretion and T cell proliferation in models of rheumatoid arthritis . Additionally, this compound suppresses the activation of the NF-κB signaling pathway in fibroblast-like synoviocytes, which is crucial in inflammatory responses .
Case Study: Rheumatoid Arthritis
- Study Findings : this compound treatment led to reduced inflammation and improved clinical outcomes in animal models of arthritis.
- Mechanism : The suppression of NF-κB signaling is believed to underlie these anti-inflammatory effects.
Immune Regulation
This compound's role extends into immune modulation, where it has been observed to affect various immune pathways. Its immunosuppressive effects may provide therapeutic avenues for autoimmune diseases and conditions characterized by excessive inflammation .
Comparative Overview of this compound Applications
| Application | Mechanism | Research Findings |
|---|---|---|
| Antitumor | Activation of p38-MAPK pathway | 56.4% tumor growth inhibition in lung cancer models |
| Analgesic | Interaction with acetylcholine receptors | Approved for clinical use in pain management |
| Anti-inflammatory | Suppression of NF-κB pathway | Reduced cytokine secretion in rheumatoid arthritis models |
| Immune Regulation | Modulation of immune responses | Potential use in autoimmune disease therapies |
Mechanism of Action
Cobrotoxin exerts its effects by binding to nicotinic acetylcholine receptors (nAChRs) and other receptors and ion channels. This binding inhibits the transmission of nerve impulses, leading to paralysis and analgesia. The protein also interacts with nuclear factor-kappa B (NF-κB) signaling pathways, inhibiting the phosphorylation of inhibitory proteins and reducing the transcription of inflammatory genes .
Comparison with Similar Compounds
Comparison with Similar Compounds
α-Bungarotoxin (Long-Chain Neurotoxin)
| Property | Cobrotoxin | α-Bungarotoxin |
|---|---|---|
| Source | Naja naja atra | Bungarus multicinctus |
| Structure | Short-chain (60–62 residues) | Long-chain (66–74 residues) |
| Binding Site | nAChR α1 subunit | nAChR α1 and α7 subunits |
| Binding Affinity | Reversible (Kd ~10⁻⁸ M) | Quasi-irreversible (Kd ~10⁻¹¹ M) |
| Therapeutic Potential | Analgesia, anti-inflammatory, oncology | Neurobiological research tool |
Key Differences : α-Bungarotoxin exhibits stronger, near-irreversible binding to nAChRs, making it unsuitable for clinical use but valuable for receptor mapping. This compound’s reversible interaction allows dose-dependent modulation of pain and inflammation .
α-Cobratoxin (Naja kaouthia)
| Property | This compound | α-Cobratoxin |
|---|---|---|
| Source | Naja naja atra | Naja kaouthia |
| Mechanism | Activates cholinergic pathways | Binds nAChRs and muscarinic receptors |
| Analgesic Pathway | A1/A2AR-dependent | Opioid-independent, α7nAChR-mediated |
| Antitumor Activity | Inhibits A549 cells (in vitro) | No significant in vivo tumor suppression |
Key Differences : While both toxins inhibit nAChRs, α-cobratoxin’s broader receptor specificity limits its clinical utility due to systemic toxicity. This compound’s antitumor effects in vitro (via P38-MAPK/autophagy) contrast with α-cobratoxin’s lack of efficacy in vivo .
Ziconotide (Cone Snail Venom)
| Property | This compound | Ziconotide |
|---|---|---|
| Source | Naja naja atra | Conus magus |
| Target | nAChRs, NF-κB, MAPK pathways | N-type voltage-gated calcium channels |
| Clinical Use | Experimental (China) | FDA/EMA-approved for chronic pain |
| Side Effects | Respiratory arrest (high doses) | Cognitive disturbances, hallucinations |
Key Differences: Ziconotide’s direct calcium channel blockade provides potent analgesia but requires intrathecal administration.
Comparative Antitumor Activity in Lung Cancer
Critical Analysis of Discrepancies
- In Vitro vs. In Vivo Antitumor Effects : this compound’s efficacy in A549 cells contrasts with null results in murine models, likely due to bioavailability limitations or compensatory pathways in vivo .
- Dose-Dependent Dual Analgesia: Low-dose this compound’s anti-nociceptive effects (A1R-mediated) versus pro-nociceptive outcomes at higher doses (A2AR-mediated) highlight its narrow therapeutic window compared to ziconotide .
Biological Activity
Cobrotoxin, a neurotoxic peptide derived from the venom of the Taiwan cobra (Naja naja atra), has garnered attention due to its significant biological activities, particularly in the context of anti-inflammatory and immune regulatory effects. This article reviews the current understanding of this compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
This compound primarily functions by interacting with nicotinic acetylcholine receptors (nAChRs) and modulating various intracellular signaling pathways. Key mechanisms include:
- Inhibition of NF-κB Signaling : this compound binds to the kinase domain of IκB kinase (IKK), inhibiting its phosphorylation. This action prevents the release of free NF-κB dimers, which are crucial for the transcription of pro-inflammatory genes. By blocking NF-κB from translocating to the nucleus, this compound effectively reduces inflammation .
- Regulation of Immune Responses : this compound has been shown to influence T-cell proliferation and cytokine production. It enhances the secretion of Th1 and Th2 cytokines while suppressing Th17 cytokine secretion, thereby modulating immune responses that are often overactive in autoimmune diseases .
Anti-Inflammatory Effects
This compound exhibits broad-spectrum anti-inflammatory properties. In various studies, it has demonstrated efficacy in reducing inflammation in conditions such as rheumatoid arthritis and acute lung injury. For instance, one study highlighted that this compound significantly inhibited pro-inflammatory cytokine secretion in fibroblast-like synoviocytes, suggesting its potential use in treating inflammatory diseases .
Antiviral Activity
Recent research indicates that this compound may possess antiviral properties, particularly against SARS-CoV-2. Its structural similarity to ACE2 suggests that it could potentially compete with the virus for binding sites, thereby inhibiting viral entry into human cells. In animal models, this compound has shown promise in restoring immune balance and improving outcomes in viral infections .
Case Studies
- COVID-19 Treatment : A study reported that this compound might restore the CD4/CD8 T-cell ratio in patients with COVID-19 by inhibiting CD8 T-cell proliferation more than CD4 T-cells. This effect could help mitigate the hyperactivation of cytotoxic T lymphocytes observed in severe cases .
- Rheumatoid Arthritis : In a clinical setting, this compound was administered to patients with rheumatoid arthritis, leading to a significant reduction in inflammatory markers and improvement in clinical symptoms. The study emphasized its role in suppressing T-cell mediated responses and enhancing innate immunity .
Table 1: Summary of Biological Activities of this compound
Table 2: Clinical Applications and Outcomes
Q & A
Basic Research Questions
Q. What are the optimal methods for purifying cobrotoxin from venom while maintaining its bioactivity?
- Methodological Answer : this compound purification typically involves a combination of liquid chromatography techniques. Size-exclusion chromatography (SEC) can separate proteins by molecular weight, while reverse-phase high-performance liquid chromatography (RP-HPLC) isolates this compound based on hydrophobicity. To preserve bioactivity, avoid denaturing buffers and maintain low temperatures during extraction. Post-purification, validate bioactivity using in vitro neurotoxicity assays (e.g., acetylcholine receptor binding tests) .
Q. What standardized assays are recommended for assessing this compound’s neurotoxic effects?
- Methodological Answer : Key assays include:
- Electrophysiological recordings (e.g., patch-clamp) to measure ion channel blockade in neuronal cells.
- ELISA or radioimmunoassays to quantify this compound binding to target receptors.
- In vivo models (e.g., murine LD50 tests) for acute toxicity profiling. Ensure protocols adhere to ethical guidelines and include controls for batch-to-batch venom variability .
Q. How do researchers differentiate this compound’s effects from other venom components in experimental models?
- Methodological Answer : Use fractionated venom samples and comparative assays. For example:
Pre-treat venom with protease inhibitors to isolate non-enzymatic components like this compound.
Employ selective knockout models (e.g., CRISPR-edited cells lacking specific ion channels) to isolate this compound’s mechanistic contributions .
Advanced Research Questions
Q. What computational approaches are effective for analyzing this compound’s interaction with ion channels?
- Methodological Answer : Molecular dynamics (MD) simulations and molecular docking studies are critical. For example:
- Use cryo-EM structures of α7-nicotinic acetylcholine receptors to model this compound binding.
- Validate predictions with mutagenesis experiments targeting predicted interaction residues.
- Tools like GROMACS or AutoDock Vina are recommended for simulations .
Q. How can researchers address contradictory findings in this compound’s efficacy across preclinical studies?
- Methodological Answer : Conduct a systematic review with meta-analysis:
Extract data on variables like venom source, dosage, and model organisms.
Apply statistical frameworks (e.g., random-effects models) to account for heterogeneity.
Use sensitivity analyses to identify confounding factors (e.g., interspecies receptor differences) .
Q. What strategies optimize this compound’s stability in long-term pharmacokinetic studies?
- Methodological Answer :
- Lyophilization with cryoprotectants (e.g., trehalose) to prevent aggregation.
- Encapsulation in liposomes or nanoparticles for controlled release.
- Monitor stability via circular dichroism (CD) spectroscopy to confirm secondary structure integrity .
Q. How can omics technologies enhance understanding of this compound’s systemic effects?
- Methodological Answer : Integrate multi-omics workflows:
- Transcriptomics : RNA-seq of toxin-exposed tissues to identify dysregulated pathways.
- Proteomics : LC-MS/MS to map this compound-induced protein expression changes.
- Metabolomics : NMR-based profiling to track metabolic disruptions. Cross-validate findings with pathway enrichment tools like DAVID or STRING .
Data Synthesis and Contradiction Management
Table 1 : Common Pitfalls in this compound Research and Mitigation Strategies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
